N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine ring can adopt a chair conformation, and the dihedral angle between the phenyl and pyridine rings can influence the overall shape of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, hydrogen bond donor and acceptor count, and topological polar surface area would all influence its properties .Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been studied as ligands forAlpha1-Adrenergic Receptors (α1-ARs) . α1-ARs are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions .
Mode of Action
This interaction could potentially lead to changes in the downstream signaling pathways .
Biochemical Pathways
Α1-ars, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, it can be inferred that this compound may affect these pathways.
Pharmacokinetics
Similar compounds have been studied for their adme properties . In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to identify promising lead compounds .
Result of Action
Based on the potential targets of this compound, it can be inferred that it may have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13(23)19-18-20-14(12-26-18)11-17(24)22-9-7-21(8-10-22)15-3-5-16(25-2)6-4-15/h3-6,12H,7-11H2,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPOYCVWHKCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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